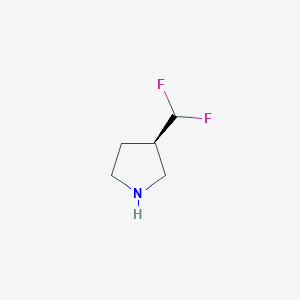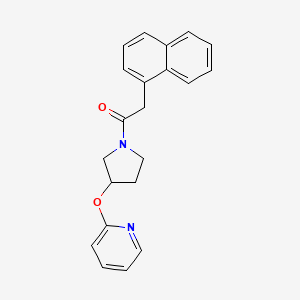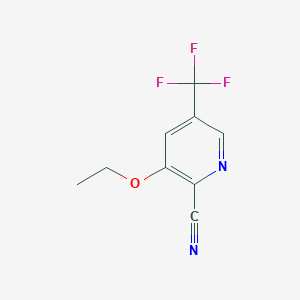![molecular formula C22H19ClN4O3 B2633659 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251548-77-2](/img/structure/B2633659.png)
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenylmethyl group
Métodos De Preparación
The synthesis of 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Zaleplon: A sedative agent with a similar core structure but different substituents.
Indiplon: Another sedative agent with variations in the substituent groups.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-3-14(11-20(19)30-2)12-25-22(28)17-13-26-27-18(9-10-24-21(17)27)15-4-6-16(23)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHWILRSRDCRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633577.png)
![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2633583.png)
![2-((4-Iodophenoxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)
![3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride](/img/structure/B2633586.png)
![5-(4-(benzyloxy)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2633587.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2633590.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)

![1-methanesulfonyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2633598.png)

